molecular formula C10H9NO3 B168345 Furan-3-ylmethyl 1H-pyrrole-2-carboxylate CAS No. 119767-00-9

Furan-3-ylmethyl 1H-pyrrole-2-carboxylate

Cat. No.: B168345
CAS No.: 119767-00-9
M. Wt: 191.18 g/mol
InChI Key: CSYQMTPUTVJNPT-UHFFFAOYSA-N
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Scientific Research Applications

3-Furfuryl 2-pyrrolecarboxylate finds applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential pharmaceutical applications.

    Industry: Exploring its use in materials science or catalysis.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 3-Furfuryl 2-pyrrolecarboxylate involves esterification of 1H-pyrrole-2-carboxylic acid with furfuryl alcohol. The reaction typically occurs under acidic conditions, and the esterification process forms the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers may optimize reaction conditions and scale up the process for industrial applications.

Chemical Reactions Analysis

3-Furfuryl 2-pyrrolecarboxylate can participate in various chemical reactions:

    Ester Hydrolysis: Under basic conditions, the ester bond can be hydrolyzed to yield 1H-pyrrole-2-carboxylic acid and furfuryl alcohol.

    Oxidation and Reduction: The furfuryl moiety can undergo oxidation or reduction reactions.

    Substitution Reactions: The carboxylate group may participate in substitution reactions.

Common Reagents and Conditions::
  • Esterification: Furfuryl alcohol, acid catalyst (e.g., sulfuric acid).
  • Hydrolysis: Alkaline conditions (e.g., sodium hydroxide).
  • Oxidation/Reduction: Various oxidizing or reducing agents.
  • Substitution: Appropriate nucleophiles (e.g., halides).

Major Products:: The primary products depend on the specific reaction conditions. Hydrolysis yields 1H-pyrrole-2-carboxylic acid and furfuryl alcohol, while other reactions may lead to modified derivatives.

Mechanism of Action

The exact mechanism by which 3-Furfuryl 2-pyrrolecarboxylate exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related compounds to highlight the uniqueness of 3-Furfuryl 2-pyrrolecarboxylate. Similar compounds could include other pyrrole derivatives or furan-containing molecules.

Remember that further studies are essential to fully elucidate the compound’s properties and applications. If you need more specific information or have additional questions, feel free to ask

Properties

IUPAC Name

furan-3-ylmethyl 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10(9-2-1-4-11-9)14-7-8-3-5-13-6-8/h1-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYQMTPUTVJNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)OCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152579
Record name 3-Furfuryl pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119767-00-9
Record name 3-Furfuryl pyrrole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furfuryl pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In what plant species has 3-Furfuryl pyrrole-2-carboxylate been identified?

A1: 3-Furfuryl pyrrole-2-carboxylate has been found in both Pseudostellaria heterophylla [] and Brachystemma calycinum [].

Q2: What is the significance of finding 3-Furfuryl pyrrole-2-carboxylate in Pseudostellaria heterophylla?

A2: This was the first time 3-Furfuryl pyrrole-2-carboxylate, along with three other compounds, had been isolated from Pseudostellaria heterophylla []. This discovery adds to the understanding of the plant's chemical composition and potential medicinal properties.

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